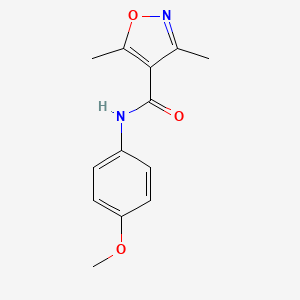

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. It includes information about the types of bonds (covalent, ionic, etc.) and the spatial arrangement of atoms. Unfortunately, specific details about the molecular structure of “N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide” are not available in the current literature .Scientific Research Applications

Treatment of Triple-Negative Cancer

This compound has been used in the treatment of triple-negative cancer. It has been found to be a promising inhibitor of EGFR/VEGFR-2, which are associated with the progression of triple-negative breast cancer (TNBC). This was achieved using structural bioinformatics methods, including density functional theory, molecular docking, molecular dynamic simulation, pharmacokinetic and drug-likeness models .

Synthesis of Formazan

The compound has been used in the synthesis of Formazan. Formazans are compounds containing the characteristic azohydrazone group, which is a good carrier of TT-bonding and chelating properties. They are used as dyes, ligands in complex formation, and as analytical reagents .

Study of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Use in Material Science

Use in Electroluminescent Devices

Similar compounds find applications in electroluminescent devices.

Pharmacological Research

Benzothiazole derivatives, including similar compounds, are known for their potent pharmacological activities. They serve as a unique and versatile moiety for experimental drug design due to their significant pharmacological activities.

Hole Transporting Materials for Perovskite Solar Cells

The compound has been used as a hole-transporting material (HTM) in perovskite solar cells (PSCs). It has been found to have better properties with good stability and high hole mobility compared with other HTMs .

Development of Organic HTMs with Good Stability and High Mobility

The compound has been used in the development of organic HTMs with good stability and high mobility, which will play an important role in improving the efficiency of PSCs .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with targets such as egfr and vegfr-2 . These receptors play crucial roles in cell signaling pathways, particularly in cell growth and proliferation.

Mode of Action

Based on the structural similarity to other compounds, it can be hypothesized that it may interact with its targets (like egfr and vegfr-2) by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the cell signaling pathways, potentially affecting cell growth and proliferation.

Biochemical Pathways

Inhibition of EGFR and VEGFR-2 could disrupt these pathways, leading to downstream effects such as reduced cell proliferation .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . These studies often involve assessing the compound’s stability, solubility, permeability, and metabolic stability, which all contribute to its bioavailability.

Result of Action

Based on its potential mode of action, it could lead to reduced cell proliferation by inhibiting key cell signaling pathways .

properties

IUPAC Name |

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8-12(9(2)18-15-8)13(16)14-10-4-6-11(17-3)7-5-10/h4-7H,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWDEGCNKMOQMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2840898.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840901.png)

![(Z)-2-((2-ethoxyethyl)thio)-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2840902.png)

![Methyl 2-[(2,4-dichlorophenyl)formamido]-3-hydroxybutanoate](/img/structure/B2840903.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-2-(morpholin-4-yl)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2840905.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840906.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2840907.png)

![2-[(methylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B2840908.png)

![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2840909.png)

![N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine](/img/structure/B2840910.png)

![3-chloro-4-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2840915.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2840919.png)